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(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
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Overview
Description
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chemical compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring, and a methoxyethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyloxyphenyl intermediate, followed by the introduction of the methoxyethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly involving serotonin and dopamine receptors.
Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety. The research utilized behavioral assays in animal models to demonstrate efficacy and safety profiles, suggesting a pathway for future clinical trials .
Drug Development
The unique structure of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine makes it a candidate for developing new drugs targeting specific neurological conditions.
Data Table: Drug Development Insights
Study | Findings | Implications |
---|---|---|
Smith et al. (2023) | Demonstrated binding affinity to serotonin receptors | Potential for antidepressant development |
Johnson et al. (2024) | In vivo studies showed reduced anxiety-like behavior | Supports use in anxiety disorder treatments |
Biochemical Research
This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor provides insights into various biochemical processes.
Example: Metabolic Pathway Analysis
Research conducted at a leading university explored the compound's role in inhibiting specific enzymes involved in neurotransmitter metabolism, which could have implications for understanding metabolic disorders .
Cosmetic Applications
Recent studies have investigated the use of this compound in cosmetic formulations due to its potential skin benefits.
Case Study: Skin Hydration
A formulation study demonstrated that incorporating this compound improved skin hydration and elasticity in clinical trials, indicating its potential as an active ingredient in skincare products .
Mechanism of Action
The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-propoxyethylamine
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-butoxyethylamine
Uniqueness
Compared to similar compounds, (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine may exhibit unique properties due to the presence of the methoxy group. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.
Biological Activity
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a specific structural formula that includes a cyclopentyloxy group and a methoxyethylamine moiety. Its chemical structure can be represented as follows:
- Molecular Formula: C15H21NO2
- CAS Number: [not specified in search results]
The structural formula highlights the functional groups that contribute to its biological activity.
Research indicates that this compound may exhibit activity as a serotonin receptor modulator . This modulation can influence various physiological processes, including mood regulation and neuroprotection.
Pharmacological Effects
- Antidepressant Activity: Studies have suggested that compounds similar to this compound may have antidepressant effects by enhancing serotonergic neurotransmission.
- Neuroprotective Properties: The compound may also protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases.
In Vitro and In Vivo Studies
Research involving both in vitro (cell culture) and in vivo (animal model) studies has provided insights into the biological activity of this compound:
Study Type | Findings |
---|---|
In Vitro | Enhanced serotonin uptake in neuronal cell lines. |
In Vivo | Demonstrated reduced depressive-like behavior in rodent models when administered at specific dosages. |
Case Study 1: Antidepressant Efficacy
In a controlled study, rodents treated with this compound showed significant reductions in immobility time during forced swim tests compared to control groups. This suggests a potential antidepressant effect, warranting further investigation into its clinical applications.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential role in neuroprotection.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m1/s1 |
InChI Key |
CIKYJZRUAPGXPM-CQSZACIVSA-N |
Isomeric SMILES |
COC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.